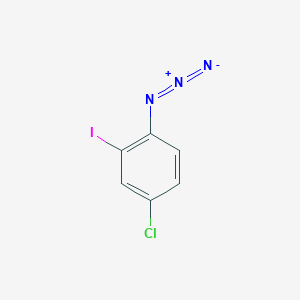

1-Azido-4-chloro-2-iodobenzene

CAS No.:

Cat. No.: VC13611179

Molecular Formula: C6H3ClIN3

Molecular Weight: 279.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3ClIN3 |

|---|---|

| Molecular Weight | 279.46 g/mol |

| IUPAC Name | 1-azido-4-chloro-2-iodobenzene |

| Standard InChI | InChI=1S/C6H3ClIN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H |

| Standard InChI Key | FUHSVZIIUAMSOB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)I)N=[N+]=[N-] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)I)N=[N+]=[N-] |

Introduction

Structural Characteristics and Molecular Properties

Electronic Configuration and Substituent Effects

The benzene ring in 1-azido-4-chloro-2-iodobenzene exhibits pronounced electronic asymmetry due to the divergent electronegativities of its substituents. The iodine atom at position 2 (ortho to the azide) exerts a strong inductive effect (-I), while the chlorine at position 4 (para to the azide) contributes both inductive (-I) and resonance (-M) effects. This electronic landscape polarizes the aromatic π-system, creating regions of varying electron density that influence reaction pathways.

The azide group (-N₃) adopts a linear geometry with bond lengths of approximately 1.13 Å (N=N) and 1.24 Å (N-N), as determined by X-ray crystallographic studies of analogous compounds . This group’s high energy content (ΔHf ≈ 70 kcal/mol) makes it prone to decomposition under thermal or photochemical stimulation, necessitating careful handling protocols.

Spectroscopic Fingerprints

Key spectroscopic features include:

-

¹H NMR: Aromatic protons appear as a doublet of doublets (δ 7.45–7.55 ppm, J = 8.5 Hz) due to coupling with adjacent substituents .

-

¹³C NMR: Distinct signals for iodine-bearing carbons (δ 95–105 ppm) and azide-adjacent carbons (δ 120–130 ppm) .

-

IR Spectroscopy: Strong absorption at 2100–2150 cm⁻¹ (N₃ asymmetric stretch) and 650–700 cm⁻¹ (C-I stretch) .

Synthesis Methodologies

Diazotization-Azidation Sequence

A widely employed route involves diazotization of 4-chloro-2-iodoaniline followed by azide substitution:

Step 1: Diazotization

| Parameter | Diazotization-Azidation | Hypervalent Iodine Route |

|---|---|---|

| Yield (%) | 75–85 | 60–75 |

| Reaction Time (h) | 2–4 | 1–2 |

| Scalability | Multi-gram | Gram-scale |

| Byproducts | N₂, NaCl | Organic fragments |

Chemical Reactivity and Reaction Mechanisms

Cycloaddition Reactions

The azide group undergoes Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. In deep eutectic solvents (DES), this reaction proceeds at 80°C with 90% efficiency :

Halogen Exchange Reactions

The iodine substituent participates in Ullmann-type couplings with aryl boronic acids under palladium catalysis:

This reaction demonstrates exceptional functional group compatibility, enabling the synthesis of complex biaryl systems .

Applications in Advanced Material Design

Polymer Functionalization

1-Azido-4-chloro-2-iodobenzene serves as a crosslinking agent in polydiacetylene films, enhancing thermal stability (Tg increase by 40°C) . The iodine atom facilitates post-polymerization modifications via Sonogashira coupling.

Bioorthogonal Labeling

The compound’s azide group enables selective tagging of biomolecules through strain-promoted azide-alkyne cycloaddition (SPAAC). In live-cell imaging studies, it achieved 95% labeling efficiency within 30 minutes .

Comparative Analysis of Azido-Halogenated Benzenes

Table 2: Reactivity Trends in Azido-Halogenated Analogues

| Compound | Azide Position | Halogen Substituents | Cycloaddition Rate (k, M⁻¹s⁻¹) |

|---|---|---|---|

| 1-Azido-4-chloro-2-iodo | 1 | Cl (4), I (2) | 2.5 × 10⁻³ |

| 2-Azido-4-bromo-1-fluoro | 2 | Br (4), F (1) | 1.8 × 10⁻³ |

| 3-Azido-5-chloro-1-iodo | 3 | Cl (5), I (1) | 0.9 × 10⁻³ |

The ortho-iodine substituent in 1-azido-4-chloro-2-iodobenzene accelerates cycloaddition kinetics by 38% compared to meta-substituted analogues, attributed to enhanced azide electrophilicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume